N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.293. The purity is usually 95%.
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Scientific Research Applications
1. Electronic and Bonding Properties
A study by Wu and Su (1997) explores the electronic and bonding properties of mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide (pmpa). They synthesized and characterized these complexes and determined their molecular structures using X-ray diffraction methods. The findings revealed significant insights into the bonding and electronic configurations of these complexes, which are critical in understanding their potential applications in various fields, including materials science and catalysis (Wu & Su, 1997).
2. Synthesis and Scalability
The kilogram-scale synthesis of an mGlu5 negative allosteric modulator, which includes a compound structurally related to N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide, is detailed in a study by David et al. (2017). This research emphasizes the scalability and efficiency of synthesizing such compounds, highlighting their potential for large-scale pharmaceutical applications (David et al., 2017).
3. Inhibition of Poly (ADP-ribose) Synthetase
Yamamoto and Okamoto (1980) discovered that picolinamide is a potent inhibitor of poly (ADP-ribose) synthetase in rat pancreatic islet cells. Their research demonstrated the protective effects of picolinamide against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This finding suggests therapeutic potential in diabetes treatment or other related metabolic disorders (Yamamoto & Okamoto, 1980).
4. Anticancer Properties
Almodares et al. (2014) investigated rhodium, iridium, and ruthenium half-sandwich complexes with (N,N)-bound picolinamide ligands for their potential as anticancer agents. The study revealed promising cytotoxicities of these complexes, indicating their potential use in cancer therapy (Almodares et al., 2014).
5. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1
Ryu et al. (2015) synthesized a series of 6-substituted picolinamide derivatives and evaluated their inhibitory activities against 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a critical role in steroid hormone metabolism, and its inhibition could have therapeutic applications in metabolic and endocrine disorders (Ryu et al., 2015).
Mechanism of Action
Target of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide, also known as N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide, primarily targets the calcitonin gene-related peptide (CGRP) receptors . These receptors play a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide acts as an antagonist of the CGRP receptors . By binding to these receptors, it prevents the interaction of CGRP with its receptors, thereby inhibiting the transmission of pain signals .
Biochemical Pathways
The action of N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide on the CGRP receptors affects the pain signaling pathway . This results in the reduction of pain perception, providing relief from conditions like migraine .
Result of Action
The molecular and cellular effects of N-((6-cyclopropylpyrimidin-4-yl)methyl)picolinamide’s action include the inhibition of pain signal transmission . This results in a decrease in the perception of pain, particularly in conditions like migraine .
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(12-3-1-2-6-15-12)16-8-11-7-13(10-4-5-10)18-9-17-11/h1-3,6-7,9-10H,4-5,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHHAPXUBFPAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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